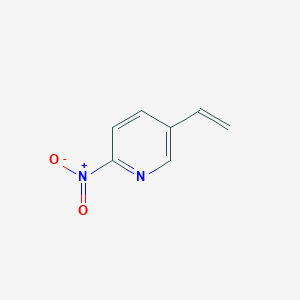

5-乙烯基-2-硝基吡啶

描述

Synthesis Analysis

The synthesis of substituted pyridines can be achieved through various methods. For instance, the substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been used to obtain a range of 2-substituted-5-nitropyridines with high yields . Multicomponent reactions have also been employed to synthesize unsymmetrical 5-nitropyridines, which are more efficient and adhere to the principles of green chemistry . These methods could potentially be adapted for the synthesis of 5-ethenyl-2-nitropyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of substituted pyridines has been extensively studied using various spectroscopic methods and quantum chemical calculations. For example, the dimeric structure and hydrogen bonds in 2-N-ethylamino-5-methyl-4-nitropyridine have been analyzed using X-ray diffraction (XRD), infrared (IR), Raman spectroscopy, and density functional theory (DFT) calculations . Similarly, the crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine has been explored, which could provide insights into the molecular arrangement of 5-ethenyl-2-nitropyridine in the solid state .

Chemical Reactions Analysis

The reactivity of substituted pyridines is influenced by the presence and position of functional groups on the pyridine ring. For instance, the introduction of the 5-nitro-2-pyridinesulfenyl group has been used for the heterodimerization of cysteine-containing peptides . The chemical behavior of 5-ethenyl-2-nitropyridine would likely be affected by the electron-withdrawing nitro group and the electron-donating ethenyl group, which could facilitate various nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are determined by their molecular structure and functional groups. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine have provided detailed information on vibrational characteristics, intramolecular charge transfer, and electronic properties . These properties are crucial for understanding the behavior of 5-ethenyl-2-nitropyridine in different environments and its potential applications in various fields.

科学研究应用

1. 抗肿瘤性能和结构-活性关系

5-乙烯基-2-硝基吡啶衍生物表现出抗肿瘤活性,特定化合物显示出作为抗有丝分裂剂的潜力。结构变化,如用酮或醇基团替换肟基团,或改变侧链,显著影响生物活性。研究表明这些化合物在抗肿瘤药物开发中的潜力 (Temple et al., 1992)。

2. 合成和抗菌应用中的电化学

从5-乙烯基-2-硝基吡啶衍生物衍生的化合物,特别是2-乙烯基和2-乙基基-5-硝基咪唑衍生物,已被合成并评估其抗菌性能,特别针对贾第虫。研究强调了结构-活性关系在增强抗菌效果和克服药物抗性方面的重要性 (Valdez et al., 2009)。

3. 潜在抗癌剂的合成

5-乙烯基-2-硝基吡啶衍生物已被用于合成具有潜在抗癌性能的化合物。该研究探讨了各种合成途径,并评估了这些化合物对癌症模型中细胞增殖和存活的影响 (Temple et al., 1983)。

化学合成和材料应用

4. 新型杂环异吲哚合成

该化合物已被用于合成新型杂环异吲哚,展示了其在创建复杂化学结构中的实用性。研究展示了5-乙烯基-2-硝基吡啶衍生物在合成化学中的多功能性 (Ono et al., 2002)。

5. 5-硝基吡啶的非对称衍生物

采用多组分合成方法创建了5-硝基吡啶的非对称衍生物,表明该化合物在促进复杂化学反应和产生新型化学实体中的作用 (Turgunalieva et al., 2023)。

6. 可编程分子二极管

5-乙烯基-2-硝基吡啶已被用于开发可编程分子二极管,展示了其在分子电子学中的潜力。该分子表现出电荷诱导的构象变化和整流行为,表明其在纳米技术和电子器件制造中的实用性 (Derosa et al., 2003)。

7. 糖结合物的合成

该化合物已参与合成(5-硝基-2-吡啶基)2-脱氧-1-硫代葡萄糖苷,用于创建具有作为糖基转移酶抑制剂潜力的尿苷衍生物。这突显了其在合成生物活性化合物中的作用 (Komor et al., 2012)。

8. 金属离子检测的荧光探针

基于5-乙烯基-2-硝基吡啶的化合物已被合成并评估为检测水介质中金属离子的荧光探针,表明该化合物在环境监测和生物应用中的潜力 (Singh et al., 2020)。

9. 分子电子器件

该化合物已被用于分子电子器件,展示了其在分子电子学领域的潜力。该器件表现出显著的开关峰-谷比和负差分电阻,展示了该化合物在先进电子应用中的实用性 (Chen et al., 1999)。

安全和危害

5-Ethenyl-2-nitropyridine is classified under the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This topic is aligned with the overall concept of green chemistry as one of the promising future directions in advanced chemical research .

属性

IUPAC Name |

5-ethenyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCBXYKWOQWDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559664 | |

| Record name | 5-Ethenyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethenyl-2-nitropyridine | |

CAS RN |

125889-39-6 | |

| Record name | 5-Ethenyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethenyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)